molecular formula C25H22N4O B2718952 4-phenyl-1-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-1,2,3,6-tetrahydropyridine CAS No. 1206997-56-9

4-phenyl-1-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-1,2,3,6-tetrahydropyridine

Cat. No.: B2718952
CAS No.: 1206997-56-9
M. Wt: 394.478
InChI Key: ZATGDJFUQZGEJV-UHFFFAOYSA-N
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Description

4-phenyl-1-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-1,2,3,6-tetrahydropyridine is a useful research compound. Its molecular formula is C25H22N4O and its molecular weight is 394.478. The purity is usually 95%.
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Mechanism of Action

Biological Activity

4-Phenyl-1-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-1,2,3,6-tetrahydropyridine is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : Tetrahydropyridine ring
  • Functional Groups :
    • Phenyl groups
    • Pyrazole and pyrrole moieties
    • Carbonyl group

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing potential therapeutic applications in treating metabolic and central nervous system (CNS) disorders.

Research indicates that the compound may act through multiple pathways:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is involved in cortisol metabolism. This inhibition can lead to beneficial effects in metabolic syndrome and related disorders such as type 2 diabetes and obesity .
  • Neuroprotective Effects : The compound exhibits potential neuroprotective properties, making it a candidate for treating Alzheimer's disease and other forms of dementia .

2. Pharmacological Properties

The compound has been evaluated for several pharmacological properties:

  • Antioxidant Activity : Studies have demonstrated that similar compounds with pyrrole and pyrazole groups exhibit significant antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases .
  • Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory activity by modulating cytokine production and inhibiting inflammatory pathways .

Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

Study Findings Reference
In vitro studiesInhibits 11β-HSD1 activity; potential for metabolic syndrome treatment
NeuroprotectionReduces neuronal cell death in models of Alzheimer's disease
Antioxidant assaysExhibits significant free radical scavenging activity
Anti-inflammatory assaysInhibits TNFα production in activated macrophages

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • A study demonstrated that administration of the compound in a diabetic rat model resulted in improved glucose tolerance and reduced insulin resistance, suggesting its utility in managing type 2 diabetes.
  • Another investigation reported that the compound exhibited protective effects against neurodegeneration in mouse models by reducing amyloid-beta plaque formation and promoting neuronal survival.

Properties

IUPAC Name

(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O/c30-25(28-17-13-21(14-18-28)20-9-3-1-4-10-20)23-19-26-29(22-11-5-2-6-12-22)24(23)27-15-7-8-16-27/h1-13,15-16,19H,14,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATGDJFUQZGEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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